2-(2,3-Difluorobenzoyl)thiazole
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Overview
Description
2-(2,3-Difluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 2,3-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the difluorobenzoyl group enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorobenzoyl)thiazole typically involves the reaction of 2,3-difluorobenzoyl chloride with thiazole in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the difluorobenzoyl group with other nucleophiles.
Scientific Research Applications
2-(2,3-Difluorobenzoyl)thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorobenzoyl)thiazole
- 2-(2,5-Difluorobenzoyl)thiazole
- 2-(3,4-Difluorobenzoyl)thiazole
Uniqueness
2-(2,3-Difluorobenzoyl)thiazole is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. Compared to other difluorobenzoyl thiazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(2,3-difluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQZPHBPNJOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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